(R)-1-[2-(Dimethylamino)ethyl]piperidin-3-amine
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Overview
Description
®-1-[2-(Dimethylamino)ethyl]piperidin-3-amine is a chiral amine compound with a piperidine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-[2-(Dimethylamino)ethyl]piperidin-3-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as piperidine and dimethylamine.
Reaction Conditions: The reaction conditions often involve the use of a base, such as sodium hydride, to deprotonate the piperidine ring, followed by the addition of dimethylamine to form the desired product.
Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of ®-1-[2-(Dimethylamino)ethyl]piperidin-3-amine may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
®-1-[2-(Dimethylamino)ethyl]piperidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as halides, amines, and alcohols.
Major Products Formed
Oxidation: Oxidized derivatives of the piperidine ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted piperidine derivatives with different functional groups.
Scientific Research Applications
®-1-[2-(Dimethylamino)ethyl]piperidin-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of ®-1-[2-(Dimethylamino)ethyl]piperidin-3-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
(S)-1-[2-(Dimethylamino)ethyl]piperidin-3-amine: The enantiomer of the compound with similar chemical properties but different biological activity.
N-Methylpiperidine: A structurally related compound with a single methyl group on the nitrogen atom.
Piperidine: The parent compound without the dimethylaminoethyl group.
Uniqueness
®-1-[2-(Dimethylamino)ethyl]piperidin-3-amine is unique due to its chiral nature and the presence of the dimethylaminoethyl group, which imparts specific chemical and biological properties
Properties
Molecular Formula |
C9H21N3 |
---|---|
Molecular Weight |
171.28 g/mol |
IUPAC Name |
(3R)-1-[2-(dimethylamino)ethyl]piperidin-3-amine |
InChI |
InChI=1S/C9H21N3/c1-11(2)6-7-12-5-3-4-9(10)8-12/h9H,3-8,10H2,1-2H3/t9-/m1/s1 |
InChI Key |
RRWRXJJLKAEXHN-SECBINFHSA-N |
Isomeric SMILES |
CN(C)CCN1CCC[C@H](C1)N |
Canonical SMILES |
CN(C)CCN1CCCC(C1)N |
Origin of Product |
United States |
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